2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one
Description
2-[4-(4-Fluoro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one is a synthetic compound featuring a pyran-4-one core substituted with a hydroxy group at position 5 and a piperazine-linked 4-fluorophenyl moiety at position 2. For instance, the dichloro-substituted analog (CAS 1190250-39-5) has a molecular formula of C₁₆H₁₆Cl₂N₂O₃ and a molecular weight of 355.22 . Substituting chlorine with fluorine would reduce the molecular weight slightly (~18–19 g/mol), yielding an approximate molecular formula of C₁₆H₁₅FN₂O₃. Key properties, such as predicted density (~1.45 g/cm³) and pKa (~7.6), are likely comparable to its dichloro counterpart, given structural similarities .
The compound’s design integrates a piperazine ring, known for enhancing pharmacokinetic properties like solubility and blood-brain barrier permeability, and a fluorinated aromatic group, which often improves metabolic stability and target affinity.
Properties
Molecular Formula |
C16H17FN2O3 |
|---|---|
Molecular Weight |
304.32 g/mol |
IUPAC Name |
2-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-5-hydroxypyran-4-one |
InChI |
InChI=1S/C16H17FN2O3/c17-12-1-3-13(4-2-12)19-7-5-18(6-8-19)10-14-9-15(20)16(21)11-22-14/h1-4,9,11,21H,5-8,10H2 |
InChI Key |
OAQQJDFATXJDRD-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=CC(=O)C(=CO2)O)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production Methods:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Biology and Medicine:
Mechanism of Action
Targets and Pathways:
Comparison with Similar Compounds
2-[4-(3,4-Dichloro-phenyl)-piperazin-1-ylmethyl]-5-hydroxy-pyran-4-one (CAS 1190250-39-5)
- Structure : Differs by having 3,4-dichloro substituents on the phenyl ring instead of 4-fluoro.
- Molecular Formula : C₁₆H₁₆Cl₂N₂O₃.
- Molecular Weight : 355.22 vs. ~337–338 g/mol (fluoro analog).
- Physicochemical Properties :
- Impact of Substituents : Chlorine’s stronger electron-withdrawing nature may enhance electrophilic interactions in binding pockets compared to fluorine. However, fluorine’s smaller size and lower polarizability could reduce steric hindrance and improve metabolic stability.
5-Hydroxy-2-(hydroxymethyl)-4H-pyran-4-one (CAS 501-30-4)
- Structure : Lacks the piperazine-fluorophenyl moiety, featuring only a hydroxymethyl group at position 2.
- Molecular Formula : C₆H₈O₄.
- Molecular Weight : 144.13.
- This simpler structure may serve as a scaffold for studying pyran-4-one’s intrinsic antioxidant or metal-chelating properties .
Piperazine-Containing Compounds
Urea-Thiazole Derivatives (Compounds 9j and 9k)
- Structures :
- Comparison: Both incorporate urea and thiazole moieties, which are absent in the target compound. These groups may confer kinase inhibitory activity (e.g., targeting EGFR or VEGFR).
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one (Compound 5)
- Structure: Features a pyrazole ring and a butanone linker instead of pyran-4-one.
- Functional Groups : Trifluoromethylphenyl-piperazine, similar to the target compound’s fluorophenyl-piperazine.
- Synthesis: Coupling of arylpiperazine with a butanoic acid derivative highlights modular approaches to piperazine-based drug design .
Complex Piperazine Derivatives
4-(4-(3-(2-(4-Chlorophenyl)-1-isopropyl-5-methyl-4-(methylsulfonyl)-1H-pyrrol-3-yl)-5-fluorophenyl)piperazin-1-yl)aniline (CAS 1799522-68-1)
- Structure : Incorporates a pyrrole-sulfonyl group and multiple substituents (chloro, fluoro, isopropyl).
- Molecular Formula : C₃₁H₃₄ClFN₄O₂S.
- Molecular Weight : 581.14.
Comparative Analysis Table
Research Findings and Implications
- Substituent Effects : Fluorine in the target compound likely improves metabolic stability over chlorine analogs while maintaining moderate electron-withdrawing effects. Chloro and trifluoromethyl groups in other compounds enhance binding affinity but may increase toxicity risks .
- Structural Diversity: Piperazine’s versatility is evident in its integration into pyranones, thiazoles, and pyrroles, enabling tailored pharmacokinetic and target-binding profiles.
- Knowledge Gaps: Limited biological data for the target compound necessitates further studies on receptor selectivity, solubility, and in vivo efficacy.
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